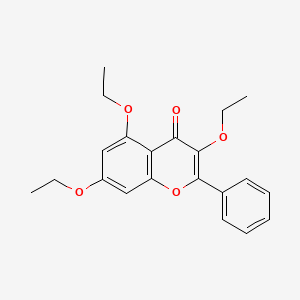

3,5,7-Triethoxyflavone

描述

Structure

3D Structure

属性

分子式 |

C21H22O5 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

3,5,7-triethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-4-23-15-12-16(24-5-2)18-17(13-15)26-20(14-10-8-7-9-11-14)21(19(18)22)25-6-3/h7-13H,4-6H2,1-3H3 |

InChI 键 |

YMQQPRDUZIXHBJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |

规范 SMILES |

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MRS1041; MRS 1041; MRS-1041. |

产品来源 |

United States |

Synthetic Pathways and Chemical Derivatization of 3,5,7 Triethoxyflavone

Established Synthetic Methods for 3,5,7-Triethoxyflavone

The primary and most direct method for the synthesis of this compound involves the chemical modification of a naturally occurring precursor.

Total Synthesis via Alkylation of Galangin (B1674397) (3,5,7-Trihydroxyflavone)

The total synthesis of this compound is commonly achieved through the exhaustive ethylation of galangin (3,5,7-trihydroxyflavone), a flavonoid found in plants like Alpinia galanga. nih.govnih.gov This process involves the reaction of all three hydroxyl groups on the galangin molecule with an ethylating agent.

The alkylation of galangin to produce this compound is typically carried out using an alkyl halide, specifically iodoethane (B44018), in the presence of a weak base and a suitable solvent. google.com

A common procedure involves dissolving galangin in dry acetone, to which solid potassium carbonate and iodoethane are added. google.com The mixture is then refluxed overnight. google.com The potassium carbonate acts as a base to deprotonate the hydroxyl groups of galangin, forming phenoxide ions that are more nucleophilic and readily attack the electrophilic iodoethane in an SN2 reaction.

Optimization of this reaction can involve varying the base, solvent, and ethylating agent. For instance, in the synthesis of related polyethoxylated flavonoids from quercetin (B1663063), an excess of the alkyl halide and a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) have been used to drive the reaction towards complete etherification. researchgate.netresearchgate.net The reaction progress is often monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Galangin (3,5,7-Trihydroxyflavone) | google.com |

| Ethylating Agent | Iodoethane | google.com |

| Base | Potassium Carbonate | google.com |

| Solvent | Dry Acetone | google.com |

| Reaction Temperature | Reflux | google.com |

| Reaction Time | Overnight | google.com |

Following the completion of the reaction, the workup and purification are crucial to obtain pure this compound. The reaction mixture is first filtered to remove the inorganic base (potassium carbonate). google.com The filtrate is then evaporated to remove the solvent. google.com Water and concentrated ammonia (B1221849) are added to the residue. google.com

Purification of the crude product can be achieved through various chromatographic techniques. Preparative thin-layer chromatography (TLC) on silica (B1680970) gel is a method that has been used for the purification of related flavonoid derivatives. uodiyala.edu.iq In this technique, the crude product is applied as a band onto a silica gel plate, which is then developed in a suitable solvent system, such as a mixture of methanol (B129727) and chloroform. uodiyala.edu.iq The band corresponding to the desired product is scraped off the plate, and the compound is eluted from the silica gel with a polar solvent.

Column chromatography is another widely used purification method. For instance, in the synthesis of quercetin alkyl ether derivatives, vacuum liquid chromatography with a gradient of hexanes and ethyl acetate (B1210297) has been employed for purification. researchgate.net For some polyethoxylated flavonoids, reverse-phase column chromatography has also been utilized. acs.org

Related Synthetic Approaches for Polyethoxylated Flavones

The synthesis of polyethoxylated flavones is not limited to the direct alkylation of natural precursors. Other classical organic reactions are instrumental in building the flavone (B191248) backbone itself, which can then be further modified.

Application of Baker-Venkataraman Rearrangement for Flavone Backbone Formation

The Baker-Venkataraman rearrangement is a key reaction in the synthesis of the flavone core. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.orgchemistry-reaction.com This 1,3-diketone intermediate can then undergo acid-catalyzed cyclization to yield the flavone structure. wikipedia.org

The synthesis of 3',6-dimethoxy-4',5,7-triethoxyflavone provides an example of this approach. oup.com The process begins with the esterification of 4,6-diethoxy-2-hydroxy-5-methoxyacetophenone with 4-ethoxy-5-methoxybenzoyl chloride in pyridine (B92270) to give the corresponding 2-benzoyloxyacetophenone. oup.com This ester then undergoes the Baker-Venkataraman rearrangement using sodium amide as a base to form the dibenzoylmethane (B1670423) intermediate. oup.com Subsequent cyclization with concentrated sulfuric acid affords the desired polyethoxylated flavone. oup.com This method allows for the strategic placement of different alkoxy groups on the flavone skeleton.

Williamson Ether Synthesis in Flavonoid Derivatization

The Williamson ether synthesis is a fundamental reaction for forming ethers and is widely applied in the derivatization of flavonoids. wikipedia.org This SN2 reaction involves an alkoxide ion acting as a nucleophile and attacking an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of flavonoid chemistry, the hydroxyl groups of a flavone are first deprotonated by a base, such as anhydrous potassium carbonate, to form phenoxide ions. rsc.org These nucleophilic anions then react with an alkyl halide (e.g., ethyl iodide) to form the corresponding ether. rsc.org This method is the underlying principle in the alkylation of galangin and other polyhydroxyflavonoids like quercetin. researchgate.netresearchgate.net While highly effective for many flavonoids, the Williamson ether synthesis has been reported to be unsuitable for certain flavonoids like catechin (B1668976) under specific conditions. waikato.ac.nz The choice of base and solvent system is critical for optimizing the yield and selectivity of the etherification, especially when aiming for partial alkylation of a polyhydroxyflavone. researchgate.net

Regioselective Functionalization in Flavone Ether Synthesis

Regioselective functionalization of the flavone scaffold is a critical aspect of generating diverse derivatives with potentially enhanced biological activities. While direct regioselective synthesis of flavone ethers like this compound relies on the inherent reactivity of the hydroxyl groups of the precursor, post-synthesis derivatization of the flavone core offers another layer of complexity and opportunity.

Recent advancements in C-H functionalization have enabled the direct introduction of substituents at specific positions of the flavone ring system. For example, copper-catalyzed cross-dehydrogenative coupling reactions have been developed to introduce ether linkages at the β-position of the flavone's pyrone ring. acs.orgacs.org These reactions proceed via a radical mechanism and demonstrate high regioselectivity, providing a novel route to ether-substituted flavones that were not previously accessible. acs.orgnih.govresearchgate.net The reaction conditions, including the choice of catalyst and oxidant, can be optimized to achieve good yields of the desired products acs.org.

Furthermore, regioselective C-H functionalization has been utilized to introduce other functionalities, such as selenium and sulfur-containing moieties. Copper-catalyzed reactions using potassium selenocyanate (B1200272) or potassium thiocyanate (B1210189) as the selenium or sulfur source, respectively, have been shown to selectively functionalize the α-position of the flavone core. researchgate.net These methods provide a direct way to synthesize flavone selenide (B1212193) and thioether derivatives with good yields researchgate.net.

Enzymatic approaches also offer high regioselectivity. Halogenases, for instance, have been identified that can selectively halogenate flavonoids at specific positions on the aromatic rings. mdpi.com These biocatalysts operate under mild conditions and can introduce halogens that can then serve as handles for further synthetic modifications through cross-coupling reactions, thereby expanding the chemical diversity of flavone derivatives mdpi.com.

Table 2: Examples of Regioselective Functionalization of Flavones

| Flavone Substrate | Reagents and Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Flavone | Ether, CuO, TBHP, DABCO, 120 °C | β-position | Ether-substituted flavone | acs.orgacs.org |

| Flavone analogues | KSeCN, Copper catalyst | α-position | Flavonoid selenide | researchgate.net |

| Flavone | KSCN, Copper catalyst | α-position | Flavonoid thioether | researchgate.net |

| Flavone | Halogenase (DklH), Chloride or Bromide source | Aromatic ring | Halogenated flavone | mdpi.com |

Innovations in Green Chemistry Methodologies for Flavone Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of flavonoids to minimize environmental impact and improve sustainability. researchgate.net This includes the use of greener solvents, alternative energy sources, and more efficient catalytic systems.

One of the key areas of innovation is the development of solvent-free or eco-friendly solvent-based reaction conditions. frontiersin.org For instance, the synthesis of chalcones, which are precursors to flavones, can be carried out in a solvent-free solid-state trituration method, significantly reducing waste. researchgate.net The use of water as a solvent is also a key feature of some green chemistry approaches, such as in certain "click chemistry" reactions and enzymatic halogenations. mdpi.comfrontiersin.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technique has been successfully applied to the synthesis of flavanone (B1672756) derivatives and holds promise for the derivatization of flavones like this compound, contributing to energy efficiency. semanticscholar.org

Biocatalysis, particularly the use of enzymes like halogenases, represents a significant advancement in green flavone derivatization. mdpi.com These enzymatic reactions are highly specific, occur under mild aqueous conditions, and avoid the use of hazardous reagents, aligning perfectly with the principles of green chemistry. mdpi.com

Other innovative green chemistry methodologies applicable to flavone derivatization include:

One-pot synthesis: This approach involves conducting multiple reaction steps in a single reaction vessel, which minimizes the use of solvents for purification of intermediates and reduces chemical waste. frontiersin.org

Click chemistry: These reactions are characterized by their high yields, simple reaction conditions, and the formation of minimal by-products, making them an attractive green methodology. frontiersin.org

Ball milling: This mechanochemical technique can facilitate reactions in the absence of or with minimal amounts of solvent, offering a greener alternative for the synthesis and derivatization of complex molecules like chalcones and potentially flavones. frontiersin.org

Table 3: Green Chemistry Approaches for Flavonoid Synthesis and Derivatization

| Green Chemistry Approach | Key Features | Application in Flavonoid Chemistry | Reference |

|---|---|---|---|

| Green Solvents | Use of water or solvent-free conditions. | Chalcone (B49325) synthesis via solid-state trituration; Enzymatic halogenation in aqueous media. | mdpi.comresearchgate.netfrontiersin.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Synthesis of flavanone derivatives. | semanticscholar.org |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally benign. | Regioselective halogenation of flavonoids using halogenases. | mdpi.com |

| One-Pot Synthesis | Minimizes solvent use and waste from intermediate purification. | Synthesis of complex molecules with multiple bond formations in a single step. | frontiersin.org |

| Click Chemistry | High yields, simple conditions, minimal by-products. | Modular and versatile derivatization of scaffolds. | frontiersin.org |

| Ball Milling | Solvent-free or liquid-assisted grinding. | Derivatization of chalcone scaffolds. | frontiersin.org |

Pharmacological Characterization of 3,5,7 Triethoxyflavone

Adenosine (B11128) Receptor Antagonistic Activity of 3,5,7-Triethoxyflavone

The flavonoid derivative this compound has been identified as a compound with notable antagonistic activity at adenosine receptors, particularly the A3 subtype. nih.gov This section delves into the specific pharmacological properties of this compound, focusing on its interaction with A3 adenosine receptors.

Research into the structure-activity relationships of various flavonoid derivatives has revealed that specific modifications to the flavone (B191248) backbone can significantly enhance affinity for A3 adenosine receptors. nih.gov Competitive binding assays are crucial in determining the affinity of a ligand for a receptor, expressed as the inhibitor constant (Ki). This value represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium.

Studies have shown that the triethyl ether derivative of the flavonol galangin (B1674397), which is structurally related to this compound, demonstrates Ki values in the range of 0.3–0.4 μM at human A3 receptors. nih.gov This indicates a relatively high affinity of these ether derivatives for the A3 receptor subtype. The affinity of these compounds is determined through competitive binding assays using a radioligand, such as [125I]AB-MECA [N6-(4-amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide)], at cloned human brain A3 receptors. nih.gov

Table 1: Binding Affinity of Selected Flavonoid Derivatives at Human A3 Adenosine Receptors

| Compound | Ki (μM) at Human A3 Receptors |

|---|---|

| Triethyl ether derivative of galangin | 0.3–0.4 |

| Tripropyl ether derivative of galangin | 0.3–0.4 |

| 2′,3,4′,7-tetraethyl ether derivative of morin (B1676745) | 4.8 |

| 3,6-Dichloro-2′-(isopropyloxy)-4′-methylflavone | 0.56 |

Data sourced from a study on flavonoid derivatives as A3 adenosine receptor antagonists. nih.gov

Functional Assays Demonstrating A3 Receptor Modulation

Beyond binding affinity, functional assays are essential to characterize the modulatory effects of a compound on its target receptor. For A3 adenosine receptor antagonists like this compound, these assays typically measure the compound's ability to counteract the effects of an A3 receptor agonist.

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, typically couples to inhibitory G proteins (Gi). nih.govaccscience.com This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.govaccscience.com Consequently, a key functional assay for A3 receptor antagonists involves measuring their ability to prevent or reverse the agonist-induced inhibition of adenylyl cyclase. nih.gov

In these assays, cells expressing cloned rat A3 receptors, such as Chinese hamster ovary (CHO) cells, are utilized. nih.gov The cells are stimulated with an A3 receptor agonist, which leads to a decrease in intracellular cAMP levels. The antagonistic activity of a compound like this compound is demonstrated by its ability to block this agonist-induced inhibition of adenylyl cyclase. nih.gov Several potent flavonoid derivatives have been shown to effectively antagonize the effects of an agonist in this functional A3 receptor assay. nih.gov This confirms that their binding to the receptor translates into a functional blockade of the receptor's signaling pathway.

Comparative Pharmacological Evaluation with Parent Flavonoids and Other Derivatives

The pharmacological profile of this compound is best understood when compared to its parent flavonoid, galangin (3,5,7-trihydroxyflavone), and other related derivatives. This comparative analysis highlights the structural modifications that contribute to its specific activity at A3 adenosine receptors.

The parent flavonol, galangin, has been shown to bind to adenosine receptors nonselectively. nih.gov However, the introduction of alkyl ether groups, such as in the trimethyl ether derivative, enhances the affinity for A3 receptors. nih.gov This suggests that the ether modifications play a crucial role in conferring selectivity.

Further modifications to the flavonoid structure have been explored to optimize potency and selectivity for the human A3 receptor. For instance, the presence of a 5-hydroxyl group has been found to increase the selectivity of flavonols for human A3 receptors. nih.gov In contrast, the 2′,3,4′,7-tetraethyl ether derivative of the flavonol morin displayed a lower affinity with a Ki value of 4.8 μM at human A3 receptors and was inactive at rat A1/A2A receptors. nih.gov Another derivative, 3,6-dichloro-2′-(isopropyloxy)-4′-methylflavone, was found to be both potent and highly selective for human A3 receptors, with a Ki of 0.56 μM and approximately 200-fold selectivity. nih.gov

These comparisons underscore that the antagonistic activity and selectivity of flavonoid derivatives at the A3 adenosine receptor are highly dependent on the specific pattern of substitution on the flavone core. The triethoxy substitution at positions 3, 5, and 7 represents one of several modifications that can impart significant A3 receptor antagonistic properties to the flavonoid scaffold.

Mechanistic Investigations of 3,5,7 Triethoxyflavone Action

Elucidation of Molecular Interactions with A3 Adenosine (B11128) Receptors

Research into flavonoid derivatives has revealed that specific structural modifications can significantly enhance affinity and selectivity for the human A3 adenosine receptor. nih.gov The parent compound, galangin (B1674397) (3,5,7-trihydroxyflavone), demonstrates nonselective binding to adenosine receptors. nih.gov However, the etherification of its hydroxyl groups to form 3,5,7-Triethoxyflavone leads to a marked increase in affinity for A3 receptors. nih.gov

In competitive binding assays using cloned human brain A3 receptors and the radioligand [¹²⁵I]AB-MECA, this compound displayed significant potency. nih.gov These studies are crucial for quantifying the strength of the interaction between the ligand and the receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Detailed binding affinity data from these assays highlight the compound's interaction with the A3 adenosine receptor. nih.gov

Table 1: Binding Affinity of this compound at Human A3 Adenosine Receptors

| Compound | Receptor | Ki (μM) |

|---|---|---|

| This compound | Human A3 | 0.3-0.4 |

Data sourced from a study on flavonoid derivatives as A3 adenosine receptor antagonists. nih.gov

This affinity positions this compound as a potent ligand for the A3 receptor. The interaction is antagonistic, meaning the compound binds to the receptor but does not provoke a biological response, instead blocking or dampening agonist-mediated effects. nih.gov

Modulation of Intracellular Signaling Cascades Mediated by A3 Receptor Antagonism

The A3 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). mdpi.commdpi.comaccscience.com Upon activation by an agonist, this coupling leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic adenosine 3',5'-monophosphate (cAMP). unife.itaccscience.commdpi.com This reduction in cAMP levels subsequently affects downstream signaling pathways, including protein kinase A (PKA) activity. mdpi.com

As an antagonist, this compound functions by blocking the A3 receptor, thereby preventing its activation by endogenous agonists like adenosine. nih.gov This blockade effectively counteracts the agonist-induced inhibition of adenylyl cyclase. nih.gov Functional assays performed in Chinese hamster ovary (CHO) cells expressing cloned rat A3 receptors have confirmed that potent flavonoid derivatives, including the triethyl derivative of galangin, effectively antagonize the effects of A3 agonists. nih.gov

The antagonism of the A3 receptor by compounds like this compound modulates several key intracellular signaling cascades that are normally initiated by receptor activation. These pathways are involved in a wide array of cellular functions, and their modulation is the basis for the therapeutic potential of A3 antagonists.

Table 2: Signaling Pathways Modulated by A3 Receptor Antagonism

| Signaling Pathway | Effect of A3 Agonist | Effect of A3 Antagonist (e.g., this compound) |

|---|---|---|

| Adenylyl Cyclase (AC) / cAMP | Inhibition of AC, leading to decreased cAMP levels. unife.itmdpi.com | Prevents AC inhibition, maintaining or increasing cAMP levels. nih.gov |

| Phospholipase C (PLC) | Activation, leading to increased intracellular calcium. unife.it | Blocks agonist-induced PLC activation. |

| MAPK Pathways (e.g., ERK1/2, JNK) | Modulation of activity, which can be cell-type specific. unife.itnih.govparahostdis.org | Prevents agonist-induced modulation of MAPK pathways. |

| NF-κB Signaling Pathway | De-regulation, leading to inhibition of pro-inflammatory cytokines. nih.govmdpi.com | Blocks the anti-inflammatory signaling mediated by A3 agonists. |

This table summarizes the general consequences of A3 receptor antagonism based on known A3 signaling. nih.govunife.itnih.govmdpi.commdpi.comnih.govparahostdis.org

By inhibiting these cascades, this compound can influence cellular processes related to inflammation, cell growth, and immune responses, which are areas where A3 receptor modulation has shown therapeutic promise. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of Receptor-Ligand Interactions

While specific molecular dynamics (MD) simulations for this compound are not publicly available, the methodology for studying ligand interactions with the A3 adenosine receptor is well-established. mdpi.comnih.gov Given that the crystal structure for the A3AR has not yet been resolved, researchers typically rely on homology models, often based on the structures of other adenosine receptors like the A2AAR. mdpi.comnih.gov

Computational studies and MD simulations are instrumental in understanding the activation mechanisms of the A3AR and how ligands bind. nih.govnih.gov These simulations can predict the conformational states of the receptor (inactive, active, and G-protein-bound) and identify key molecular interactions that stabilize these states. nih.gov

Key features investigated in A3AR simulations include:

Ionic Locks: The stability of the receptor's inactive state is often maintained by salt bridges, such as the D107(3.49)-R108(3.50) and E225(6.30)-R111(3.53) ionic locks. nih.gov Antagonists are thought to stabilize these interactions, keeping the receptor in an inactive conformation.

Conserved Residues: The rotameric state of conserved residues, like W6.48, is a critical "microswitch" in receptor activation. mdpi.com

Binding Pocket Interactions: Simulations can reveal how a ligand like this compound might fit into the A3AR binding pocket and which amino acid residues it interacts with. For other A3AR antagonists, interactions with residues in the transmembrane helices are crucial for binding. diva-portal.org

MD simulations could be used to model the docking of this compound into the A3AR binding site. Such a study would likely show that the flavone (B191248) core occupies the orthosteric pocket, with the ethoxy groups forming hydrophobic and van der Waals interactions with non-polar residues within the receptor's transmembrane domains. These interactions would stabilize the receptor in an inactive state, preventing the conformational changes required for G-protein coupling and subsequent signaling, consistent with its role as an antagonist.

Structure Activity Relationship Sar Studies of Flavone Ether Derivatives

Influence of Ethoxy Substitutions on Flavone (B191248) Bioactivity and Selectivity

The introduction of ethoxy groups onto the flavone scaffold can profoundly alter its biological properties, including antioxidant, anti-inflammatory, and anticancer activities. While direct studies on 3,5,7-Triethoxyflavone are limited, the influence of alkoxy substitutions, in general, provides valuable insights.

Alkoxylation, including ethoxylation, can enhance the lipophilicity of the flavone molecule. This increased lipophilicity can improve the compound's ability to cross cell membranes, potentially leading to enhanced bioavailability and intracellular accumulation, which can amplify its biological effects.

Research on various flavone derivatives has demonstrated that the nature and position of substituents on the aromatic rings are critical determinants of their bioactivity. For instance, studies on the anti-inflammatory activity of flavones have shown that the presence of hydroxyl groups at specific positions, such as C-5 and C-4', enhances activity, while their presence at other positions like C-6, C-7, and C-8 may attenuate it. The substitution of these hydroxyl groups with ethoxy groups would likely alter these effects, potentially shifting the selectivity of the compound for different biological targets.

The antioxidant capacity of flavones is also heavily dependent on their substitution pattern. The presence of free hydroxyl groups is often crucial for radical scavenging activity. Ethoxylation would block these free hydroxyls, likely diminishing the direct antioxidant capacity. However, the indirect antioxidant effects, such as the modulation of antioxidant enzymes, might be retained or even enhanced due to improved cellular uptake.

The following table summarizes the general influence of substitutions on flavone bioactivity, which can be extrapolated to understand the potential effects of ethoxy groups.

| Substitution Position | General Effect of Hydroxyl Group | Potential Implication of Ethoxy Substitution |

| C3 | Can be important for antioxidant activity. | May decrease direct antioxidant activity but could enhance other activities like anticancer effects through different mechanisms. |

| C5 | Often enhances anti-inflammatory and antioxidant activities. | Ethoxylation at this position might alter the chelating properties of the flavone and modulate its interaction with various enzymes. |

| C7 | Hydroxylation can have variable effects, sometimes attenuating anti-inflammatory activity. | Ethoxylation at C7 could influence the overall polarity and solubility of the compound, thereby affecting its pharmacokinetic profile. |

Positional Effects of Alkyl Ether Groups on Pharmacological Efficacy

The specific placement of alkyl ether groups, such as ethoxy groups, on the flavone backbone has a profound impact on the pharmacological efficacy of the resulting derivatives. The A, B, and C rings of the flavone structure each offer unique environments where substitutions can lead to distinct biological outcomes.

Substitutions on the C-ring (Position 3): The C-ring contains a double bond between C2 and C3, which contributes to the planarity of the flavone system and is important for many of its biological activities. A hydroxyl group at the C3 position is a defining feature of flavonols and is known to be beneficial for their antioxidant activity. The introduction of an ethoxy group at this position would create a 3-ethoxyflavone. This substitution would block the hydrogen-donating ability of the 3-hydroxyl group, likely reducing its radical-scavenging capacity. However, it may enhance other pharmacological properties by altering the molecule's shape and electronic distribution.

The table below illustrates the positional effects of substituents on the bioactivity of flavones, providing a framework for predicting the impact of ethoxy groups.

| Position of Substitution | Key Structural Feature | Influence on Pharmacological Efficacy |

| C5 (A-ring) | Forms a hydrogen bond with the C4-keto group. | Crucial for the binding of some flavonoids to enzymes and receptors. Ethoxylation would disrupt this hydrogen bond. |

| C7 (A-ring) | A common site for glycosylation in natural flavonoids. | Affects solubility and bioavailability. Ethoxylation can increase lipophilicity. |

| C3 (C-ring) | Presence of a hydroxyl group defines flavonols. | Important for antioxidant activity. Ethoxylation may shift the activity towards other pharmacological effects. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Flavone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For flavone analogues, QSAR studies have been instrumental in identifying the key structural features that govern their pharmacological effects. nih.gov These studies often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models.

In the context of flavone ethers, QSAR models can help to predict the bioactivity of novel derivatives and guide the design of more potent and selective compounds. For example, a QSAR study on a series of flavones might reveal that a certain combination of electronic and steric properties at specific positions is optimal for a particular biological activity. These models can be used to predict the activity of this compound even if it has not been synthesized or tested.

Several QSAR studies on flavonoids have highlighted the importance of descriptors such as:

Molecular Lipophilicity (logP): Generally, an optimal range of lipophilicity is required for good bioactivity. Alkoxy substitutions like ethoxy groups increase logP.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents and can influence the interaction of the flavone with its biological target.

Steric Parameters (e.g., Taft steric parameters): The size and shape of substituents can affect how well the molecule fits into a binding site.

A hypothetical QSAR study on a series of alkoxy-substituted flavones might yield an equation like:

Biological Activity = c1(logP) - c2(logP)^2 + c3(Electronic Parameter) + c4(Steric Parameter) + constant

Where c1, c2, c3, and c4 are coefficients determined from the analysis. Such an equation could be used to predict the activity of this compound by calculating the values of its molecular descriptors.

The following table presents a simplified overview of how different descriptors used in QSAR studies relate to the structural features of flavones.

| QSAR Descriptor | Structural Interpretation for Flavones | Relevance to Ethoxy Substitution |

| LogP (Lipophilicity) | Overall hydrophobicity of the molecule. | Ethoxy groups increase lipophilicity compared to hydroxyl groups. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Ethoxy groups are larger than hydroxyl groups and will increase MR. |

| Dipole Moment | Distribution of charge within the molecule. | The introduction of ethoxy groups will alter the dipole moment. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | Can be influenced by the electron-donating nature of the ethoxy groups. |

Stereochemical Considerations in Flavone Structure-Activity Relationships

Stereochemistry plays a crucial role in the biological activity of many molecules. However, the core flavone structure is largely planar due to the presence of the C2-C3 double bond and the delocalized π-electron system. This planarity is a key feature for the intercalation of some flavonoids into DNA and for their interaction with flat binding sites in proteins.

While the flavone nucleus itself is achiral, the introduction of chiral substituents or the saturation of the C2-C3 double bond (as in flavanones) can introduce stereocenters. For flavones, which are the focus here, stereochemical considerations are less prominent compared to other classes of flavonoids like flavanones and catechins, which have chiral centers.

However, the three-dimensional arrangement of substituents, even on a planar core, can influence bioactivity. The orientation of the B-ring relative to the chromone (B188151) moiety (the A and C rings) can be affected by bulky substituents. While the C2-phenyl bond allows for some rotational freedom, large groups at the ortho positions of the B-ring or at the C3 position of the C-ring could potentially force the B-ring out of planarity with the rest of the molecule. Such a conformational change could significantly impact the molecule's ability to bind to its target.

In the case of this compound, the ethoxy groups are not exceptionally bulky and are unlikely to cause significant distortion of the planar flavone core. The ethoxy group at the C3 position is the most likely to have some steric influence on the adjacent B-ring, but significant non-planarity is not expected.

The table below summarizes the key stereochemical aspects relevant to flavones.

| Stereochemical Aspect | Relevance to Flavones | Implication for this compound |

| Chirality | The core flavone structure is achiral. | This compound is an achiral molecule. |

| Planarity | The flavone nucleus is largely planar. | This compound is expected to have a planar core structure. |

| Conformational Isomers (Rotamers) | Rotation around the C2-phenyl bond is possible. | The ethoxy groups are unlikely to significantly restrict this rotation. |

Analytical Methodologies for 3,5,7 Triethoxyflavone

Chromatographic Separation Techniques

Chromatography is an essential tool for the isolation and purification of 3,5,7-Triethoxyflavone, as well as for the quantification and assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and quantifying its presence in a sample. The method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). For flavones, reversed-phase HPLC is frequently used.

In a typical HPLC analysis of a flavone (B191248) derivative, a C18 column is used as the stationary phase, and the mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. Detection is commonly performed using a UV-Vis detector, as the flavone structure contains chromophores that absorb light in the ultraviolet range. researchgate.netresearchgate.net The wavelength for detection is often set at a λmax where the compound shows maximum absorbance, ensuring high sensitivity. The purity of this compound is determined by the peak area of its corresponding signal in the chromatogram; a single, sharp peak is indicative of a high-purity sample. For quantification, the peak area is compared against a calibration curve constructed from standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Flavone Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Retention Time | Compound-specific |

Thin-Layer Chromatography (TLC) for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for assessing the purity of this compound and for monitoring the progress of its synthesis or isolation. ictsl.netlibretexts.org This technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. libretexts.org The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

The separation is visualized, often under UV light, where compounds that absorb UV light appear as dark spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. youtube.comkhanacademy.orglibretexts.org A pure sample of this compound should ideally present as a single spot. The choice of the mobile phase (eluent) is critical; a common system for flavones is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). libretexts.org

Table 2: Example TLC System for Flavone Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

| Rf Value | Dependent on specific compound and eluent |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal detailed information about its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton provides information about its electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the A and B rings, as well as signals for the ethyl groups (triplets for the methyl protons and quartets for the methylene (B1212753) protons).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C4), the carbons of the aromatic rings, and the carbons of the ethoxy groups. spectrabase.com Two-dimensional NMR techniques like HSQC and HMBC can be used to establish correlations between protons and carbons, confirming the precise connectivity of the atoms. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that shows absorption bands corresponding to these vibrations. masterorganicchemistry.com

For this compound, the IR spectrum would display several characteristic absorption bands. A strong absorption band around 1650-1600 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the γ-pyrone ring. vscht.cz Absorptions in the 1600-1450 cm⁻¹ region are typically due to C=C stretching vibrations within the aromatic rings. vscht.cz The presence of the ethoxy groups would be confirmed by C-O stretching bands, typically found in the 1250-1000 cm⁻¹ region. vscht.cz

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1630 |

| C=C (Aromatic) | Stretch | ~1600-1450 |

| C-O (Ether) | Stretch | ~1250-1000 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. msu.edu The flavone nucleus contains an extensive system of conjugated double bonds, which acts as a chromophore and absorbs UV light. msu.edu

The UV-Vis spectrum of a flavone typically shows two major absorption bands. Band I, appearing at a longer wavelength (typically 300-380 nm), is associated with the cinnamoyl system (B-ring and the C2=C3-C4=O system). Band II, at a shorter wavelength (typically 240-280 nm), is attributed to the benzoyl system (A-ring and C4=O group). The position of the maximum absorption (λmax) is sensitive to the substitution pattern on the flavone skeleton. utoronto.camasterorganicchemistry.commasterorganicchemistry.com For this compound, the ethoxy groups acting as auxochromes are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted flavone.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Hexane |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides vital information about the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns.

When subjected to mass spectrometry, this compound is first ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound. Subsequent fragmentation of the molecular ion within the mass spectrometer produces a series of smaller fragment ions, creating a unique mass spectrum that acts as a molecular fingerprint.

The fragmentation of flavonoids is well-characterized and typically involves specific cleavage patterns. nih.gov The most prominent of these is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring of the flavone backbone. researchgate.netnih.gov This cleavage results in the formation of characteristic fragment ions that provide information about the substitution patterns on the A and B rings. researchgate.net

For this compound, the following fragmentation patterns are anticipated:

Loss of Ethoxy Groups: The ethoxy groups at positions 3, 5, and 7 are susceptible to cleavage. A common fragmentation pathway for ethoxy substituents is the loss of ethene (C2H4), which has a mass of 28 Da. researchgate.net This would result in fragment ions corresponding to the loss of one or more ethene molecules, leading to the formation of hydroxyl groups at those positions.

Retro-Diels-Alder (RDA) Fragmentation: The flavonoid C-ring can undergo cleavage, yielding fragment ions that are diagnostic of the A and B rings. nih.gov This provides structural information about the core flavone structure.

Other Fragmentations: Additional fragmentation can occur, such as the loss of a methyl radical (CH3•) or carbon monoxide (CO), which are common fragmentation pathways for flavonoids. nih.gov

The precise fragmentation pattern and the relative abundance of the fragment ions are influenced by the ionization technique and the energy applied during the mass spectrometry experiment. researchgate.net

Validation Parameters for Robust Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. tutorchase.com The following subsections detail the key validation parameters essential for developing robust analytical methods for this compound.

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Selectivity is a related term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample. researchgate.net

To establish specificity and selectivity, the analytical method is challenged with samples containing potential interfering substances. The response of the analyte should not be affected by the presence of these other components. In chromatographic methods, for example, specificity is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. docbrown.info

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards of known concentrations and plotting the response against the concentration. The data is then statistically analyzed, often using linear regression, to determine the correlation coefficient (r²) and the equation of the line.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. libretexts.orgmdpi.com It is the point at which the signal from the analyte is distinguishable from the background noise. libretexts.org A common approach to determine the LOD is based on the signal-to-noise ratio, typically accepted as 3:1. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. libretexts.orgmdpi.com The LOQ represents the practical lower limit for reliable quantification. libretexts.org A signal-to-noise ratio of 10:1 is generally considered acceptable for establishing the LOQ. libretexts.org

Precision and Accuracy in Analytical Measurement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. savemyexams.com It is a measure of the random error of a method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). tutorchase.com

Future Directions and Research Gaps for 3,5,7 Triethoxyflavone

Exploration of Additional Biological Targets and Mechanisms of Action in Preclinical Models

A significant gap in our understanding of 3,5,7-Triethoxyflavone lies in its specific biological targets and the molecular mechanisms through which it may exert physiological effects. While research on analogous compounds, such as 3,5,7-trihydroxyflavone and various methoxyflavones, provides a foundation for educated hypotheses, dedicated preclinical studies on the triethoxy derivative are imperative.

Future research should focus on a systematic screening of this compound against a wide array of biological targets implicated in various disease states. This could include, but is not limited to, key enzymes, receptors, and signaling proteins involved in inflammation, cancer, and neurodegenerative disorders. For instance, studies on 3,5,7-trihydroxyflavone have demonstrated its ability to inhibit both cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), suggesting a dual anti-inflammatory action nih.gov. It would be of great interest to investigate whether this compound retains or modifies this activity. The presence of ethoxy groups in place of hydroxyl groups could alter the compound's binding affinity and selectivity for these enzymes.

In the context of cancer, various methoxyflavones have been shown to possess anticancer properties kent.ac.uk. Investigating the effects of this compound on cancer cell proliferation, apoptosis, and angiogenesis would be a logical step. Unraveling the mechanism of action could involve examining its influence on critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in cancer.

Furthermore, the neuroprotective potential of flavonoids is a growing area of interest. Research on related flavonoids has highlighted their ability to protect against oxidative stress-induced neuronal damage nih.govmedchemexpress.com. Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, could be employed to assess the neuroprotective efficacy of this compound and to elucidate its mechanisms, which may involve antioxidant effects, modulation of neuroinflammation, or interaction with specific neuronal signaling pathways.

| Potential Biological Target Area | Examples of Specific Targets/Pathways for Investigation | Rationale Based on Related Flavonoids |

| Inflammation | COX-1, COX-2, 5-LOX, TNF-α, IL-6 | 3,5,7-trihydroxyflavone inhibits COX and 5-LOX nih.gov. |

| Cancer | PI3K/Akt, MAPK, NF-κB signaling pathways; Caspases | Methoxyflavones exhibit anticancer properties. |

| Neurodegeneration | Oxidative stress pathways, neuroinflammatory markers, amyloid-beta aggregation | Flavonoids have shown neuroprotective effects nih.govmedchemexpress.com. |

Design and Synthesis of Advanced this compound Analogues with Tailored Properties

The synthesis of novel analogues of this compound represents a promising strategy to optimize its physicochemical and biological properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence biological activity nih.govmdpi.comresearchgate.net. While SAR data for this compound itself is absent, knowledge from the broader flavonoid family can guide the rational design of new derivatives.

Future synthetic efforts could focus on several key areas:

Modification of the B-ring: The substitution pattern on the B-ring of the flavonoid scaffold is a critical determinant of biological activity nih.gov. Introducing various substituents, such as hydroxyl, methoxy (B1213986), or halogen groups, at different positions on the B-ring of the this compound core could significantly modulate its activity. For example, the presence of a catechol (ortho-dihydroxy) or pyrogallol (B1678534) (trihydroxy) moiety on the B-ring is often associated with enhanced antioxidant activity .

Introduction of functional groups on the A and C rings: While the 3, 5, and 7 positions are ethoxylated, further modifications to the A and C rings could be explored. For instance, the introduction of a double bond between C2 and C3 in the C-ring is known to be important for the antioxidant activity of many flavonoids .

Synthesis of glycosides and other prodrugs: Glycosylation is a common modification of flavonoids in nature and can influence their solubility, stability, and bioavailability. Synthesizing glycosylated analogues of this compound could improve its pharmacokinetic profile. Similarly, the design of other prodrug forms could enhance its delivery to specific tissues.

The synthesis of these analogues would likely involve multi-step organic synthesis protocols, potentially adapting established methods for flavonoid synthesis. Characterization of these new compounds would require a suite of spectroscopic and spectrometric techniques to confirm their structures.

| Analogue Design Strategy | Specific Modification | Potential Enhancement |

| B-ring Modification | Introduction of hydroxyl or methoxy groups | Modulated antioxidant, anti-inflammatory, or anticancer activity |

| A and C Ring Alterations | Introduction of a C2-C3 double bond | Enhanced antioxidant potential |

| Prodrug/Glycoside Synthesis | Attachment of sugar moieties or other promoieties | Improved solubility, stability, and bioavailability |

Application of Advanced Analytical Techniques for Metabolomics and Pharmacokinetic Profiling (Non-human models)

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a potential therapeutic agent. The pharmacokinetic properties of flavonoids can vary significantly based on their structure, including the nature and position of substituents nih.govresearchgate.net. O-alkylation, such as ethoxylation, can influence the metabolic stability and membrane permeability of flavonoids mdpi.com.

Future research should employ advanced analytical techniques to conduct thorough metabolomic and pharmacokinetic profiling of this compound in non-human preclinical models, such as rodents. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for the identification and quantification of the parent compound and its metabolites in biological matrices like plasma, urine, and feces nih.govmdpi.comresearchgate.netresearchgate.netazolifesciences.com.

Key areas for investigation include:

Metabolite Identification: In vivo studies in animal models are needed to identify the major phase I and phase II metabolites of this compound. This would involve characterizing the products of reactions such as de-ethylation, hydroxylation, glucuronidation, and sulfation.

Pharmacokinetic Parameters: Determining key pharmacokinetic parameters, including bioavailability, half-life, maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), is essential researchgate.netsemanticscholar.orgwiley.com. These studies would provide critical information on the compound's systemic exposure and persistence in the body.

Tissue Distribution: Investigating the distribution of this compound and its major metabolites in various tissues would help to identify potential target organs and understand its site of action.

These preclinical pharmacokinetic and metabolomic studies will be instrumental in predicting the behavior of this compound in humans and will guide the design of future clinical trials.

| Analytical Technique | Application | Information Gained |

| LC-MS/MS | Analysis of plasma, urine, and tissue samples | Identification and quantification of parent compound and metabolites |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of unknown metabolites | Precise mass measurements for formula determination |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated metabolites | Detailed structural information |

常见问题

Q. What safety protocols are recommended for handling 3,5,7-Triethoxyflavone in laboratory settings?

- Methodological Answer: Researchers should prioritize personal protective equipment (PPE), including:

- Respiratory protection: Use NIOSH-approved P95 respirators for low-hazard scenarios or OV/AG/P99 filters for higher exposure risks .

- Skin protection: Wear impermeable gloves and full-body chemical-resistant suits to prevent dermal contact. Glove selection should adhere to manufacturer breakthrough time specifications .

- Eye protection: Tightly sealed goggles or face shields compliant with EN 166 (EU) or NIOSH standards .

- Environmental controls: Avoid drainage system contamination and implement local exhaust ventilation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer:

- X-ray crystallography: Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 30.5661 Å, β = 117.342°) can resolve bond lengths (e.g., ketone C–O bonds at 1.227 Å) and methoxy group geometries . Data collection requires Mo Kα radiation (λ = 0.71073 Å) and diffractometers (e.g., Bruker APEX-II) with >99% completeness up to θ = 27.1° .

- NMR and Mass Spectrometry: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm), while ESI-TOF-MS confirms molecular weight (e.g., m/z 314.29 for C17H14O6 derivatives) .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer: Store at 2–8°C for short-term use or -20°C for long-term stability. Solubility in DMSO (≥49.7 mg/mL) and ethanol (≥23.25 mg/mL) requires sonication to prevent precipitation. Avoid moisture and light exposure, as flavonoid degradation is accelerated under oxidative conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence the bioactivity of this compound?

- Methodological Answer:

- Crystallographic analysis: Methoxy groups at positions 3, 5, and 7 enhance planarity and π-stacking interactions, as observed in related trimethoxyflavones. For example, bond angles near 117° in the chromone ring stabilize hydrophobic interactions with protein targets .

- Structure-activity relationships (SAR): Methoxy substitutions reduce polarity, improving membrane permeability. In vitro assays (e.g., TNF-α-induced MMP-1 inhibition in fibroblasts) show that 3,5,7-trimethoxy derivatives exhibit 2–3× higher efficacy compared to hydroxylated analogs .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Methodological Answer:

- Standardized solvent systems: Report solvent purity (e.g., HPLC-grade DMSO) and preparation methods (e.g., sonication duration) to ensure reproducibility. For example, solubility discrepancies in ethanol (15–25 mg/mL) may arise from incomplete sonication or solvent impurities .

- Stability assays: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., demethylated metabolites) can be quantified to establish shelf-life .

Q. What in vitro models are appropriate for studying the anti-inflammatory effects of this compound?

- Methodological Answer:

- Human dermal fibroblasts: Measure MMP-1 secretion via ELISA after TNF-α induction (10 ng/mL for 24 hrs). IC₅₀ values for MMP-1 inhibition can be calculated using dose-response curves (e.g., 10–100 µM range) .

- Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., MAPK/AP-1 pathways). Western blotting for phosphorylated JNK or c-Fos provides specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。